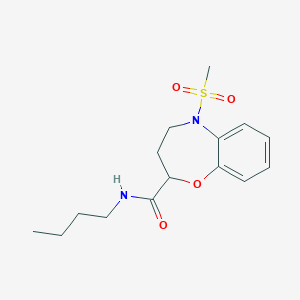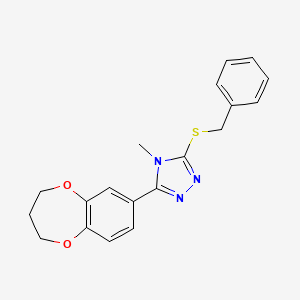![molecular formula C16H18ClN5 B11228264 1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228264.png)
1-(5-chloro-2-methylphenyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[3,4-d]pyrimidine ring system with a chloro-substituted phenyl group and diethylamine side chains. The compound’s structure is as follows:
Structure: C14H16ClN5
!Compound Structure
Vorbereitungsmethoden
The synthetic routes for this compound involve cyclization reactions. Here are the key steps:
-
Synthesis: : The compound can be synthesized via cyclization of appropriate precursors. For example, starting from 5-chloro-2-methylbenzoyl chloride and diethylamine, the pyrazolo[3,4-d]pyrimidine core can be formed.
-
Reaction Conditions: : The cyclization typically occurs under reflux conditions using a suitable solvent (e.g., acetonitrile or dimethylformamide) and a base (e.g., triethylamine).
-
Industrial Production: : While industrial-scale production methods may vary, the synthesis can be scaled up using batch or continuous-flow processes.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents. For example, reduction may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a valuable building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as kinase inhibitors, antiviral agents, and anti-inflammatory drugs.
Medicine: Investigations focus on its anticancer properties, especially against CDK2 (cyclin-dependent kinase 2).
Industry: The compound’s derivatives find applications in drug discovery and materials science.
Wirkmechanismus
- The compound likely inhibits CDK2 by binding to its active site, disrupting cell cycle progression.
- Molecular targets include CDK2/cyclin A2 complexes, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Its pyrazolo[3,4-d]pyrimidine scaffold distinguishes it from other kinase inhibitors.
Similar Compounds: Related compounds include pyrazolo[3,4-d]pyrimidine derivatives and structurally analogous kinase inhibitors.
Eigenschaften
Molekularformel |
C16H18ClN5 |
|---|---|
Molekulargewicht |
315.80 g/mol |
IUPAC-Name |
1-(5-chloro-2-methylphenyl)-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C16H18ClN5/c1-4-21(5-2)15-13-9-20-22(16(13)19-10-18-15)14-8-12(17)7-6-11(14)3/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
HIHODKVOJUEGEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2C3=C(C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-N-(2,6-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11228185.png)
![1-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228187.png)
![N-(2-methylphenyl)-2-{[4-methyl-6-(piperidin-1-ylsulfonyl)quinolin-2-yl]sulfanyl}propanamide](/img/structure/B11228188.png)

![methyl 3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11228201.png)
![7-(4-chlorophenyl)-N-cycloheptyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11228225.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B11228227.png)
![1-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11228233.png)
![methyl 2-methyl-3-({[6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}amino)benzoate](/img/structure/B11228251.png)

![2-[3,3-dimethyl-1-oxo-11-(thiophen-2-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11228261.png)
![7-methyl-N-{2-[(2-methylpropyl)carbamoyl]phenyl}-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11228270.png)

![N-(3-fluorophenyl)-2-[1-(2-methoxyphenyl)-5,7-dimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11228278.png)
